![molecular formula C18H26N2O5 B1604505 (R)-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate CAS No. 930782-89-1](/img/structure/B1604505.png)
(R)-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Overview
Description
Scientific Research Applications
Anti-malarial Activity
Research on piperazine derivatives has indicated their potential as anti-malarial agents. For instance, studies on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives have shown anti-malarial activity. These studies highlight the importance of specific substituents, such as the OH group, the benzyl group, and methylene substituents at the piperazinyl nitrogens, for generating activity against malaria. The molecular conformation and intermolecular hydrogen bonding play a crucial role in their biological activity (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).
Synthesis and Characterization for Biological Evaluation
Another area of research involves the synthesis and characterization of piperazine derivatives for evaluating their biological activities. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through condensation reactions, with subsequent biological screening showing moderate anthelmintic activity. This underscores the versatility of piperazine derivatives in synthesizing compounds with potential therapeutic applications (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Molecular Structure and Interactions
Research also delves into the crystal and molecular structures of piperazine derivatives, contributing to our understanding of their chemical properties and interactions. The detailed examination of these structures through X-ray crystallography and other analytical methods helps in elucidating the factors that influence the stability, reactivity, and biological activity of these compounds. For instance, studies on the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate have provided insights into bond lengths, angles, and conformational aspects, which are critical for designing compounds with desired chemical and biological properties (Mamat, Flemming, & Köckerling, 2012).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
4-O-benzyl 1-O-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWDDQLIGHSFEA-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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